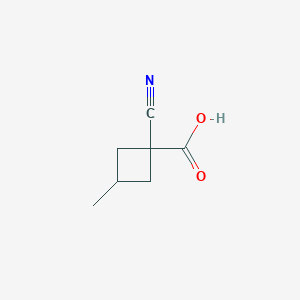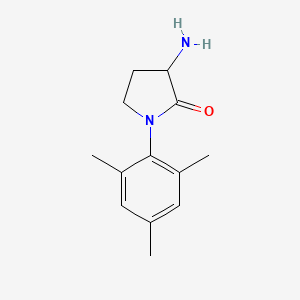![molecular formula C14H15FN2O2 B1528526 3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid CAS No. 1478999-96-0](/img/structure/B1528526.png)
3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid
描述
3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid is an organic compound that features a fluorine atom, a pyrazole ring, and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluorine atom via electrophilic fluorination. The benzoic acid moiety can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production.
化学反应分析
Types of Reactions
3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
科学研究应用
3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid involves its interaction with specific molecular targets. The fluorine atom and pyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-fluoro-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid
- 3-chloro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid
- 3-fluoro-4-[1-methyl-3-(ethyl)-1H-pyrazol-4-yl]benzoic acid
Uniqueness
3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom can enhance its stability and biological activity compared to similar compounds.
属性
IUPAC Name |
3-fluoro-4-(1-methyl-3-propan-2-ylpyrazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-8(2)13-11(7-17(3)16-13)10-5-4-9(14(18)19)6-12(10)15/h4-8H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJKDQZFZMIBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C2=C(C=C(C=C2)C(=O)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)
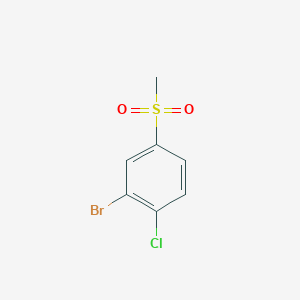
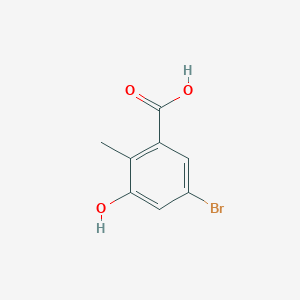
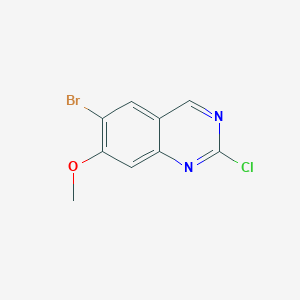

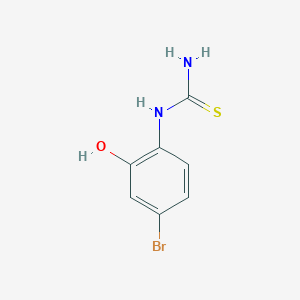

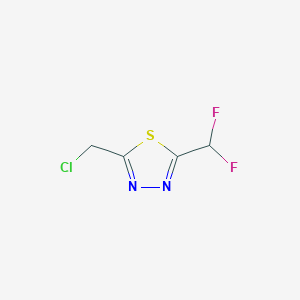
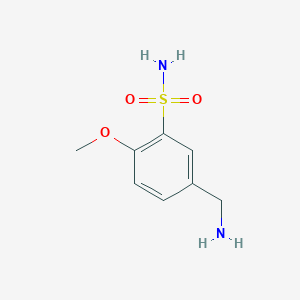
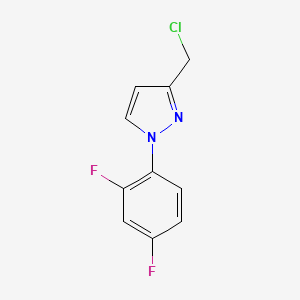

![[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol](/img/structure/B1528463.png)
